molecular formula C14H21N3O4S2 B2758987 N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide CAS No. 3249-58-9

N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide

Cat. No.: B2758987
CAS No.: 3249-58-9
M. Wt: 359.46
InChI Key: QZAADJCCESEMGM-UHFFFAOYSA-N
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Description

N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide is a chemical compound with the molecular formula C₁₄H₂₁N₃O₄S₂. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide involves the reaction of benzenesulfonamide with morpholine derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.

Chemical Reactions Analysis

N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide can be compared with other similar compounds such as:

    N-(Di-4-morpholinyl-λ4-sulfanylidene)benzenesulfonamide: This compound has a similar structure but may differ in its reactivity and applications.

    Benzenesulfonamide derivatives: These compounds share the sulfonamide group but have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications .

Properties

IUPAC Name

N-(dimorpholin-4-yl-λ4-sulfanylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S2/c18-23(19,14-4-2-1-3-5-14)15-22(16-6-10-20-11-7-16)17-8-12-21-13-9-17/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAADJCCESEMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=NS(=O)(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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